D-Talitol
Overview
Description
D-Talitol: , also known as D-Altritol, is a hexitol, which means it is a six-carbon sugar alcohol. It is a naturally occurring compound found in various plants and microorganisms. This compound is known for its sweet taste and is often used as a non-nutritive sweetener. It has a molecular formula of C6H14O6 and a molecular weight of 182.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Talitol can be synthesized through the reduction of D-psicose. This process involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods: : Industrial production of this compound often involves the bioconversion of D-psicose using microorganisms such as Mucoraceae fungi. This method is advantageous due to its high yield and environmentally friendly nature. The bioconversion process involves the reduction of D-psicose to this compound, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: : D-Talitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to D-tagatose using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: The reduction of D-psicose to this compound typically involves reducing agents like sodium borohydride.
Major Products Formed
Oxidation: D-tagatose
Reduction: this compound
Substitution: Various substituted derivatives of this compound depending on the reagents used.
Scientific Research Applications
Chemistry: : D-Talitol is used as a precursor in the synthesis of other optically active compounds. It is also employed in various chemical reactions to study the behavior of hexitols under different conditions .
Biology: : In biological research, this compound is used to study metabolic pathways involving sugar alcohols. It serves as a model compound to understand the enzymatic conversion of hexitols in microorganisms .
Medicine: It is also being investigated for its role in promoting gut health by acting as a prebiotic .
Industry: : In the food industry, this compound is used as a non-nutritive sweetener in various products. It is also employed in the production of pharmaceuticals and cosmetics due to its stability and non-toxic nature .
Mechanism of Action
D-Talitol exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. In the human body, it is not metabolized by oral bacteria, which makes it beneficial for dental health as it does not contribute to tooth decay. Additionally, this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
D-Tagatose: A low-calorie sweetener with similar properties to D-Talitol but differs in its chemical structure and metabolic pathways.
D-Psicose: Another hexitol that can be converted to this compound through reduction.
Xylitol: A five-carbon sugar alcohol used as a sweetener, known for its dental health benefits.
Uniqueness: : this compound is unique due to its specific metabolic pathways and its ability to act as a prebiotic. Unlike other sugar alcohols, it is not metabolized by oral bacteria, making it particularly beneficial for dental health. Its role in promoting gut health also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KAZBKCHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder. | |
Record name | Altritol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11748 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
643-03-8, 5552-13-6 | |
Record name | D-Altritol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Altritol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-ALTRITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BXR29EKJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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